molecular formula C14H7BrFNO B581126 2-(3-Bromobenzoyl)-6-fluorobenzonitrile CAS No. 1227162-77-7

2-(3-Bromobenzoyl)-6-fluorobenzonitrile

Cat. No.: B581126
CAS No.: 1227162-77-7
M. Wt: 304.118
InChI Key: ZPKCITAJMBTYJV-UHFFFAOYSA-N
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Description

2-(3-Bromobenzoyl)-6-fluorobenzonitrile is an organic compound that features a bromobenzoyl group and a fluorobenzonitrile group

Scientific Research Applications

2-(3-Bromobenzoyl)-6-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of various catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzoyl)-6-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitrile derivatives, while coupling reactions can produce more complex aromatic compounds.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile involves its interaction with specific molecular targets. The bromobenzoyl and fluorobenzonitrile groups can interact with various enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzoyl chloride: Similar in structure but lacks the fluorobenzonitrile group.

    6-Fluorobenzonitrile: Contains the fluorobenzonitrile group but lacks the bromobenzoyl group.

    2-Bromobenzoyl ferrocene: Contains a ferrocene moiety instead of the fluorobenzonitrile group.

Uniqueness

2-(3-Bromobenzoyl)-6-fluorobenzonitrile is unique due to the presence of both the bromobenzoyl and fluorobenzonitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.

Properties

IUPAC Name

2-(3-bromobenzoyl)-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrFNO/c15-10-4-1-3-9(7-10)14(18)11-5-2-6-13(16)12(11)8-17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKCITAJMBTYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of copper(I) cyanide (4.70 g, 52.50 mmol) and lithium bromide (2.63 mL, 105.00 mmol) in THF (65 mL) was added to (2-cyano-3-fluorophenyl)zinc(II) iodide (100 mL, 50 mmol) at −78° C. under an argon atmosphere. The mixture was stirred at r.t. for 1 h and then cooled to −78° C. 3-Bromobenzoyl chloride (6.94 mL, 52.50 mmol) was added dropwise and the mixture was stirred at r.t. for 4 h. NH4Cl (50 mL, sat aq) was added followed by water (50 mL). The THF was removed in vacuo and the aqueous residue was diluted with water (100 mL) and DCM (150 mL). A precipitate was filtered off and the filtrate was added to a separation funnel. The organic layer was separated and the water phase extracted with DCM (100 mL). The combined organics were washed with brine (150 mL), dried over MgSO4, concentrated and purified on a silica gel column eluted with DCM to give the title compound (13.37 g, 88% yield): MS (ES+) m/z 304, 306 [M+H]+.
Name
copper(I) cyanide
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
6.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
88%

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